An In-Depth Technical Guide to (S)-Methyl 3,4-Dihydroxybutanoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-Methyl 3,4-Dihydroxybutanoate: Properties, Synthesis, and Applications
Executive Summary: (S)-Methyl 3,4-dihydroxybutanoate is a chiral molecule of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a stereodefined diol and a methyl ester, makes it a highly valuable and versatile building block for the asymmetric synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization methods, established synthetic routes, and key applications. The content herein is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important chiral intermediate.
Molecular Identity and Physicochemical Properties
(S)-Methyl 3,4-dihydroxybutanoate is a C5 carboxylic ester characterized by a specific stereochemical configuration at the C3 carbon. This chirality is fundamental to its utility in synthesizing enantiomerically pure products.
Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate[1] |
| CAS Number | 90414-36-1[1] |
| Molecular Formula | C₅H₁₀O₄[2] |
| Molecular Weight | 134.13 g/mol [3] |
| Synonyms | (S)-methyl-3,4-dihydroxybutanoate, (3S)-3,4-dihydroxybutyric acid methyl ester, L-methyl erythritol[2][3] |
| SMILES | COC(=O)CCO[1] |
Physicochemical Characteristics
Many of the physical properties of (S)-methyl 3,4-dihydroxybutanoate are not extensively reported in standard literature, often due to its primary use as an intermediate rather than a final product. However, based on supplier data and computational predictions for its enantiomer, we can compile the following information.
| Property | Value / Observation | Source |
| Appearance | Colorless to yellow liquid | [3] |
| Purity | ≥95.0% | [3] |
| Optical Rotation | -26.0 ± 1.0° (c=0.9, CHCl₃, 20°C) | [3] |
| Boiling Point | Not available (N/A) | |
| Melting Point | Not available (N/A) | |
| Density | Not available (N/A) | |
| XLogP3 | -1.3 (Predicted for R-enantiomer) | [4] |
The negative XLogP3 value suggests the compound is hydrophilic, which is consistent with the presence of two hydroxyl groups and a methyl ester capable of hydrogen bonding.
Solubility and Storage
-
Solubility: While quantitative data is scarce, the structure suggests good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its hydrophilicity indicates at least partial solubility in water.
-
Storage: To maintain its chemical and stereochemical integrity, the compound should be stored in a tightly sealed container under inert atmosphere at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term preservation.[3]
Spectroscopic and Analytical Characterization
Expertise & Experience: The validation of (S)-methyl 3,4-dihydroxybutanoate relies on a suite of analytical techniques. NMR spectroscopy is essential for confirming the structural framework, while mass spectrometry verifies the molecular weight. For a chiral molecule like this, infrared spectroscopy confirms functional groups, but the most critical analysis is chiral chromatography, which unequivocally determines its enantiomeric purity—a key parameter for its application in asymmetric synthesis.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different protons in the molecule: a singlet for the methyl ester protons (-OCH₃), diastereotopic protons for the -CH₂- group adjacent to the ester, a multiplet for the proton on the chiral carbon (-CH(OH)-), and signals for the protons of the primary alcohol (-CH₂OH).
-
¹³C NMR (Carbon NMR): The carbon spectrum should display five unique signals: one for the carbonyl carbon of the ester, one for the methyl carbon of the ester, and three for the carbons in the butanoate chain.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretching of the two hydroxyl groups and a strong, sharp peak around 1735 cm⁻¹ for the C=O stretching of the ester functional group.
-
Mass Spectrometry (MS): Analysis by techniques like Electrospray Ionization (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis and purity assessment.[1]
Quality Control and Analytical Workflow
A robust quality control process is vital. The following workflow ensures the identity, purity, and stereochemical integrity of the compound.
Caption: Standard analytical workflow for compound validation.
Synthesis and Manufacturing
Authoritative Grounding: The synthesis of enantiomerically pure molecules like (S)-methyl 3,4-dihydroxybutanoate often leverages the "chiral pool," using readily available, inexpensive chiral molecules from nature as starting materials. L-malic acid is a prime example of such a precursor.
Synthetic Strategy from L-Malic Acid
A well-documented and industrially viable route to (S)-methyl 3,4-dihydroxybutanoate starts from L-malic acid. This process involves the selective reduction of the carboxylic acid functional groups.
The key steps are:
-
Diesterification: L-malic acid is first converted to its dimethyl ester, dimethyl (S)-2-hydroxybutanedioate, by reacting it with methanol in the presence of an acid catalyst.
-
Chemoselective Reduction: The less hindered ester group (at the C4 position) is selectively reduced to a primary alcohol. This is a critical step, often achieved using a mild reducing agent like sodium borohydride or, for better selectivity, lithium borohydride.[5] This reaction yields the target molecule, (S)-methyl 3,4-dihydroxybutanoate.
Caption: A common synthetic pathway from the chiral pool.
Illustrative Experimental Protocol
Trustworthiness: The following protocol is based on established chemical transformations for the synthesis of (S)-methyl 3,4-dihydroxybutanoate from L-malic acid, as described in patent literature.[5][6] It represents a self-validating system where the progression of each step can be monitored by standard techniques like Thin Layer Chromatography (TLC) or NMR.
Step 1: Diesterification of L-Malic Acid
-
To a solution of L-malic acid (1.0 eq) in anhydrous methanol (10-15 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the resulting crude product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimethyl (S)-2-hydroxybutanedioate.
Step 2: Selective Reduction
-
Dissolve the dimethyl ester (1.0 eq) from the previous step in an anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium borohydride (approx. 1.0 eq) in THF to the cooled ester solution. The stoichiometry is critical to ensure selective reduction of one ester group.
-
Allow the reaction to stir at low temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl).
-
Extract the product into an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure (S)-methyl 3,4-dihydroxybutanoate.
Applications and Industrial Relevance
The bifunctional nature of (S)-methyl 3,4-dihydroxybutanoate—containing both hydroxyl groups and an ester—makes it a versatile intermediate.
-
Pharmaceutical Synthesis: It serves as a key chiral building block for synthesizing active pharmaceutical ingredients (APIs).[2] Its stereocenter can be incorporated into complex drug molecules where specific stereochemistry is essential for biological activity.
-
Polymer Chemistry: The diol functionality allows it to be used as a monomer in the production of biodegradable polymers and polyesters, offering sustainable alternatives to traditional plastics.[2]
-
Cosmetics: It is used in cosmetic formulations for its moisturizing and skin-conditioning properties.[2]
-
Flavors and Fragrances: The molecule is also utilized as a component in the flavor and fragrance industry.[7]
Safety and Handling
-
Hazard Identification: The compound is classified as an irritant (GHS07).[1] Standard safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855622, (S)-ethyl 3,4-dihydroxybutanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
-
Chemsrc. (n.d.). (S)-METHYL 3,4-DIHYDROXYBUTANOATE. Retrieved from [Link]
- Google Patents. (n.d.). WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones.
- Google Patents. (n.d.). EP1027343B2 - Process for the preparation of hydroxy substituted gamma butyrolactones.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]
-
SEARCH. (n.d.). Asymmetric synthesis of (S)-dihydrokavain from l-malic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9877378, methyl (3R)-3,4-dihydroxybutanoate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 90414-36-1, (S)-methyl 3,4-dihydroxybutanoate. Retrieved from [Link]
Sources
- 1. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 2. Cas 90414-36-1,(S)-methyl 3,4-dihydroxybutanoate | lookchem [lookchem.com]
- 3. innospk.com [innospk.com]
- 4. methyl (3R)-3,4-dihydroxybutanoate | C5H10O4 | CID 9877378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP1027343B2 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 6. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
